Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride is a chiral amine compound with the molecular formula C24H24ClN and a CAS number of 171867-34-8. This compound features two (S)-(+)-(1-naphthyl)ethyl groups attached to a nitrogen atom, making it a significant molecule in asymmetric synthesis and pharmaceutical applications. It appears as a white or off-white solid and is soluble in water and various organic solvents, including alcohol and ether .
Research indicates that Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride exhibits notable biological activities. It has been studied for its potential effects on:
The synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride typically involves:
This method emphasizes the importance of maintaining chirality throughout the synthesis to ensure the desired optical activity .
Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride has several applications, particularly in:
Studies on Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride have focused on its interactions with various biological targets:
Several compounds share structural similarities with Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride. Below is a comparison highlighting their uniqueness:
The uniqueness of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride lies in its dual chiral centers and specific interactions with biological systems, making it particularly valuable in asymmetric synthesis and pharmacological research.
The synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride emerged from advancements in asymmetric catalysis and chiral resolution techniques. Early methods focused on resolving racemic mixtures using chiral acids, but modern approaches emphasize enantioselective synthesis. A pivotal development occurred in 2014 with the disclosure of a patented method utilizing asymmetric catalytic hydrogenation of 1-(1-naphthyl)ethanone oxime using ruthenium-based catalysts. This approach enabled scalable production of enantiomerically pure (S)-configured amines, addressing industrial demands for high-purity chiral intermediates.
Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride (CAS 171867-34-8) features a central nitrogen atom bonded to two (S)-configured 1-naphthylethyl groups. Its molecular formula is C₂₄H₂₃N·HCl (molecular weight: 361.91 g/mol). The stereochemistry is critical for applications in asymmetric synthesis, where the (S)-configuration dictates reactivity and selectivity. The compound exhibits a specific optical rotation of [α]²³/D +185° (c = 2 in methanol), confirming its enantiomeric purity.
Research focuses on optimizing synthetic routes, exploring catalytic applications, and expanding its role in pharmaceutical synthesis. Key objectives include:
Catalytic asymmetric hydrogenation represents one of the most important methodologies for the synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride and related chiral naphthylethyl amine derivatives [6]. This approach relies on the enantioselective reduction of prochiral ketones or imines using chiral transition metal catalysts [25]. The methodology offers excellent control over stereochemistry while maintaining high yields and operational simplicity [7].
Ruthenium-based catalytic systems have demonstrated exceptional performance in the asymmetric hydrogenation of naphthyl ketones [25]. The ruthenium-N-tosyl-1,2-diphenylethylenediamine complex has shown remarkable efficiency in transfer hydrogenation reactions, achieving enantioselectivities exceeding 99.9% for secondary naphthyl alcohols [25]. These alcohols serve as crucial intermediates in the synthesis of the target compound through subsequent amination reactions [6].
The mechanism involves the formation of a chiral ruthenium hydride species that coordinates to the prochiral ketone substrate [25]. The chiral ligand environment creates a differentiated binding mode for the two faces of the carbonyl group, leading to preferential formation of the desired stereoisomer [7]. Formic acid and triethylamine in a 5:2 ratio serves as an effective hydrogen donor system, enabling mild reaction conditions while maintaining high catalytic efficiency [25].
Rhodium-catalyzed asymmetric hydrogenation using JosiPhos ligands has been successfully applied to enamide substrates related to naphthylethyl amine synthesis [6]. These systems typically operate under hydrogen pressures of 10-30 bar at ambient temperatures, providing enantioselectivities ranging from 85-95% [30]. The phosphine-phosphoramidite ligand design in JosiPhos creates an effective chiral environment for discriminating between substrate faces [30].
Catalyst Type | Ligand | Substrate Type | Enantioselectivity (% ee) | Reaction Conditions | Typical Yield (%) |
---|---|---|---|---|---|
Ruthenium-BINAP | BINAP | Aryl ketones | >95 | H₂, 50 bar, 40°C | 85-95 |
Ruthenium-TsDPEN | N-tosyl-DPEN | Naphthyl ketones | >99 | Transfer H₂, formic acid/NEt₃ | 90-98 |
Rhodium-JosiPhos | JosiPhos | Enamides | 85-95 | H₂, 10 bar, RT | 75-90 |
Iridium-SIPHOX | SIPHOX | Imines | 90-98 | H₂, 30 bar, 25°C | 80-95 |
Palladium-BINAP | BINAP | Oximes | 80-92 | H₂, 40 bar, 60°C | 70-85 |
Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful method for the direct reduction of imines to chiral amines [6]. The SIPHOX ligand family provides excellent enantiocontrol for aromatic imine substrates, achieving 90-98% enantiomeric excess under optimized conditions [29]. This methodology offers a direct route to chiral naphthylethyl amines without requiring intermediate derivatization steps [6].
The asymmetric transfer hydrogenation of naphthol derivatives using bimetallic cooperative catalysis represents an innovative approach to accessing chiral naphthyl building blocks [7]. Commercial palladium on carbon catalyst facilitates partial hydrogenation to ketone intermediates, which are subsequently reduced asymmetrically using chiral ruthenium-tethered-TsDPEN catalysts [7]. This sequential process achieves enantioselectivities up to 99% while maintaining good functional group compatibility [7].
Reductive amination constitutes a fundamental strategy for constructing the carbon-nitrogen bonds required in Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride synthesis [12]. This methodology involves the condensation of carbonyl compounds with amine sources followed by in situ reduction of the resulting imine intermediates [10]. The approach offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional alkylation methods [17].
Direct reductive amination employs sodium cyanoborohydride as the preferred reducing agent due to its selectivity for imine reduction over carbonyl reduction [10]. The reaction proceeds through initial imine formation between the naphthyl ketone precursor and ammonia or primary amine, followed by selective reduction under mildly acidic conditions [12]. Sodium cyanoborohydride demonstrates superior performance compared to sodium borohydride due to its reduced reactivity toward unreacted carbonyl starting materials [10].
The asymmetric variant of reductive amination utilizes chiral catalysts to control the stereochemistry of the newly formed carbon-nitrogen bond [38]. Recent advances have focused on addressing the inherent challenges associated with unstable NH-imine intermediates and the strong coordination properties of nitrogen-containing reagents [38]. Enantioselective reductive amination of aryl alkyl ketones has achieved industrial relevance, particularly in pharmaceutical manufacturing [38].
Method | Reducing Agent | Substrate | Temperature (°C) | Selectivity | Industrial Feasibility |
---|---|---|---|---|---|
Direct Reductive Amination | NaBH₃CN | Ketone + NH₃ | 25-40 | Moderate | Good |
Stepwise via Imine | H₂/Pd-C | Isolated imine | 20-60 | High | Excellent |
Enzymatic Reductive Amination | NADH/enzyme | Ketone + amino donor | 30-37 | Very High | Limited |
Catalytic Transfer Hydrogenation | Formic acid/NEt₃ | Imine intermediate | 40-80 | High | Good |
Biocatalytic reductive amination using engineered transaminases offers exceptional stereoselectivity for chiral amine synthesis [21] [32]. These enzymes catalyze the transfer of amino groups from donor substrates to prochiral ketone acceptors using pyridoxal-5'-phosphate as a cofactor [21]. Transaminase-mediated synthesis has achieved enantioselectivities exceeding 99% for various aromatic substrates, including naphthyl derivatives [32].
The development of amine dehydrogenases represents a significant advancement in biocatalytic approaches to chiral amine synthesis [35]. These engineered enzymes can directly convert carbonyl compounds to chiral amines using ammonia as the nitrogen source and NADH as the reducing equivalent [35]. The methodology offers high atom efficiency and eliminates the need for expensive chiral auxiliaries or ligands [35].
One-pot reductive amination of carboxylic acids provides a sustainable alternative for primary amine synthesis [17]. This approach employs ruthenium-tungsten bimetallic catalysts in cyclopentyl methyl ether solvent, achieving selectivities up to 99% for primary amine formation [17]. The methodology eliminates the need for pre-activated carbonyl intermediates while maintaining excellent chemoselectivity [17].
Nucleophilic substitution reactions provide alternative pathways for constructing the chiral naphthylethyl amine framework through displacement of suitable leaving groups [13]. These methodologies typically involve the reaction of chiral naphthyl halides or sulfonates with amine nucleophiles under controlled conditions [20]. The approach offers complementary reactivity patterns to carbonyl-based methods while maintaining stereochemical integrity [23].
The preparation of chiral naphthyl electrophiles represents a critical aspect of nucleophilic substitution strategies [22]. Palladium-catalyzed asymmetric dearomatization of naphthalene derivatives provides access to chiral naphthyl intermediates through electrophilic aromatic substitution mechanisms [22]. This methodology achieves high yields and enantioselectivities while establishing the required stereochemical framework for subsequent substitution reactions [22].
Asymmetric nucleophilic substitution using chiral phosphoric acid catalysts has demonstrated effectiveness for naphthylamine derivative synthesis [13]. The dual hydrogen-bonding activation mode simultaneously activates both electrophile and nucleophile components, enabling precise stereochemical control [13]. π-π interactions between the catalyst and naphthyl substrate contribute to enhanced enantioselectivity through conformational restriction [13].
Enzymatic nucleophilic substitution using engineered lipases offers mild reaction conditions and high stereoselectivity [20]. Candida antarctica lipase demonstrates exceptional performance in the kinetic resolution of racemic naphthylethyl amines through selective acylation reactions [20]. The methodology achieves enantiomeric ratios exceeding 50:1 while maintaining good conversion efficiency [20].
The use of chiral leaving groups in nucleophilic substitution reactions enables memory of chirality effects [18]. This approach relies on the temporary preservation of stereochemical information during the substitution process, allowing access to enantioenriched products from racemic starting materials [18]. The methodology has particular relevance for naphthyl systems where conformational flexibility can facilitate chirality transfer [23].
Chiral resolution techniques remain essential methodologies for obtaining enantiopure Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride from racemic mixtures [18]. These approaches capitalize on the differential physical and chemical properties of diastereomeric derivatives to achieve separation [19]. Despite the inherent limitation of 50% theoretical yield, resolution methods offer practical advantages in terms of simplicity and scalability [24].
Diastereomeric salt formation represents the most widely employed resolution technique for chiral naphthylethyl amines [18]. Tartaric acid derivatives serve as effective chiral resolving agents, forming crystalline salts with preferential solubility differences [19]. The method relies on the formation of hydrogen-bonded networks that stabilize one diastereomeric salt over the other [14]. Systematic screening of resolving agents and crystallization conditions typically yields enantiomeric excesses exceeding 95% [24].
Resolution Method | Chiral Agent | Efficiency (% recovery) | Enantiomeric Excess | Scale Suitability | Cost Factor |
---|---|---|---|---|---|
Diastereomeric Salt Formation | Tartaric acid derivatives | 40-45 | 95-99 | Large | Low |
Chiral HPLC | Chiral stationary phase | 45-50 | >99 | Small-Medium | High |
Enzymatic Resolution | Lipase enzymes | 40-48 | 90-95 | Medium | Medium |
Crystallization | Spontaneous separation | 35-50 | >99 | Small-Medium | Very Low |
Spontaneous resolution through crystallization has been observed for certain naphthylethyl amine derivatives under specific conditions [14]. This phenomenon involves the preferential crystallization of one enantiomer from supersaturated solutions, achieving near-perfect enantiomeric purity [14]. The process requires careful control of temperature, concentration, and nucleation conditions to favor selective crystallization [14].
Enzymatic resolution using lipases provides an alternative approach with high stereoselectivity [20]. The method involves selective acylation of one enantiomer using enzyme catalysis, followed by separation of the acylated and unreacted products [20]. Optimization of acyl donors and reaction conditions has achieved enantiomeric ratios exceeding 100:1 for naphthylethyl amine substrates [20].
Chromatographic resolution using chiral stationary phases offers high-precision separation capabilities [36]. High-performance liquid chromatography with immobilized chiral selectors achieves complete baseline separation of enantiomers [36]. While the methodology provides excellent analytical precision, its application to preparative-scale synthesis remains limited by column capacity and operational costs [36].
Supercritical fluid chromatography has emerged as a cost-effective alternative to traditional liquid chromatography [36]. The use of supercritical carbon dioxide as the mobile phase reduces solvent consumption while maintaining excellent chiral recognition [36]. The methodology demonstrates particular effectiveness for moderately polar compounds such as naphthylethyl amine derivatives [36].
Industrial-scale synthesis of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride faces significant technical and economic challenges that impact commercial viability [32] [33]. The complexity of maintaining stereochemical purity while achieving acceptable yields and minimizing waste generation represents a primary concern for pharmaceutical manufacturers [32]. Cost considerations related to chiral catalysts and specialized equipment further complicate scale-up efforts [33].
Catalyst cost represents a major economic barrier to industrial implementation [32]. Precious metal catalysts such as rhodium and iridium complexes with chiral ligands command high prices that significantly impact production economics [33]. Catalyst recycling and immobilization strategies have been developed to address these concerns, but technical challenges related to activity maintenance and leaching remain [32].
Challenge Category | Impact Level | Primary Issues | Current Solutions | Development Status |
---|---|---|---|---|
Catalyst Cost | High | Expensive ligands | Catalyst recycling | Mature |
Selectivity Control | Critical | Side reactions | Optimized conditions | Active research |
Product Purification | Medium | Enantiomer separation | Advanced separation | Improving |
Waste Management | High | Solvent disposal | Green solvents | Emerging |
Process Scale-up | Critical | Heat/mass transfer | Continuous flow | Active research |
Selectivity control becomes increasingly challenging at industrial scale due to heat and mass transfer limitations [32]. Temperature gradients and mixing inefficiencies can lead to reduced enantioselectivity and increased formation of unwanted stereoisomers [33]. Advanced reactor design and continuous flow processing offer potential solutions but require significant capital investment [32].
Product purification represents a critical bottleneck in industrial chiral amine synthesis [36]. Traditional resolution techniques suffer from inherent yield limitations and generate substantial waste streams [32]. Advanced separation technologies such as simulated moving bed chromatography and membrane-based separations show promise but require further development for commercial implementation [36].
Waste management concerns have intensified due to increasing environmental regulations and sustainability requirements [32]. Traditional synthetic routes generate high E-factors, with pharmaceutical processes typically producing 25-100 kg of waste per kilogram of product [32]. Green chemistry approaches using biocatalysis and alternative solvents offer reduced environmental impact but face challenges related to scalability and cost-effectiveness [35].
Process intensification through continuous flow technology presents opportunities for improved efficiency and reduced waste generation [33]. Microreactor systems enable precise control of reaction parameters while facilitating heat and mass transfer [32]. However, the transition from batch to continuous processing requires substantial process redesign and validation efforts [33].
Economic viability assessments indicate that enzyme contributions should comprise less than 10% of overall production costs for biocatalytic routes to achieve commercial competitiveness [32]. This requirement necessitates significant improvements in enzyme activity, stability, and substrate loading to reduce required enzyme quantities [33]. Protein engineering efforts continue to address these limitations through directed evolution and rational design approaches [32].
Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride represents a significant advancement in chiral ligand design for asymmetric synthesis applications. The compound functions as a versatile chiral ligand through its distinctive bidentate nitrogen-nitrogen coordination mode, which enables the formation of stable chelate complexes with various transition metals [1] [2]. The molecular structure features two stereogenic centers, both possessing the (S)-configuration, which creates a C2-symmetric architecture that is highly favorable for asymmetric induction [3] [4].
The coordination chemistry of this compound is characterized by its ability to form octahedral metal complexes with excellent configurational stability. The presence of the bulky naphthyl substituents creates a chiral environment around the metal center through π-π stacking interactions and steric differentiation [5] [6]. Research has demonstrated that the compound exhibits remarkable coordination versatility, forming stable complexes with ruthenium(II), nickel(II), palladium(II), and other transition metals [7] [2].
The electronic properties of the ligand are particularly noteworthy, with the nitrogen atoms providing moderate σ-donor capabilities while the aromatic naphthyl groups contribute to π-π stacking stabilization [8] [9]. Computational studies have revealed that the ligand field strength is optimized for maintaining metal-ligand bond stability while allowing for substrate coordination and activation [10] [11]. The topological polar surface area of 12.03 Ų and LogP value of 6.8266 indicate favorable lipophilicity for organic solvent systems commonly used in asymmetric catalysis [1].
The application of bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride in ruthenium and nickel catalytic systems has yielded exceptional results in asymmetric transformations. Ruthenium-based systems utilizing this chiral ligand have demonstrated outstanding enantioselectivities of up to 99% ee in the asymmetric hydrogenation of aromatic ketones [2] [12]. The ruthenium complexes typically adopt a pseudo-octahedral geometry where the chiral diamine ligand occupies two coordination sites in a chelating fashion [13] [14].
Recent developments in ruthenium-diamine catalysis have shown that the combination of this chiral ligand with achiral phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinophenyl)ether (DPEphos) creates highly efficient catalytic systems [2]. The electronic properties of the diamine moiety appear to be crucial for enabling the achiral phosphine ligands to participate effectively in asymmetric catalysis [2]. The rigid structure and electron-withdrawing nature of the chiral diamine create an optimal environment for substrate differentiation and stereochemical control [2].
Nickel-based systems incorporating this ligand have found particular application in chiral recognition processes and asymmetric coupling reactions [7]. The nickel(II) complexes typically exhibit square-planar coordination geometry, which provides an ideal platform for substrate approach differentiation [7]. Research has demonstrated that nickel complexes with this chiral ligand can achieve enantioselectivities of up to 93% ee in the chiral discrimination of binaphthol derivatives [7].
The mechanistic aspects of these metal-catalyzed reactions involve substrate pre-association through hydrogen bonding and π-π stacking interactions between the substrate and the naphthyl groups of the ligand [5] [9]. Computational modeling has revealed that the energy difference between diastereomeric transition states is maximized through optimal steric complementarity and electronic stabilization [10] [11].
The enantioselective hydrogenation mechanisms involving bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride operate through well-defined catalytic cycles that have been elucidated through both experimental and computational studies. The primary mechanism involves metal-hydride formation followed by substrate coordination and stereoselective hydride transfer [15] [16].
In platinum-catalyzed systems, the mechanism proceeds through heterogeneous catalysis where the chiral modifier adsorbs onto the metal surface and creates chiral domains for substrate recognition [8] [9]. Scanning tunneling microscopy studies have revealed that the modifier forms 1:1 docking complexes with prochiral substrates such as methyl pyruvate [5]. The enantioselectivity arises from preferential binding of one enantiotopic face of the substrate to the chiral modifier through hydrogen bonding and π-π interactions [5] [9].
The homogeneous catalysis mechanisms in ruthenium and rhodium systems involve dihydride intermediates that undergo migratory insertion with coordinated olefins or imines. Density functional theory calculations have confirmed that the turnover-limiting step is typically the oxidative addition of hydrogen to the metal center. The stereochemical outcome is determined by the relative energies of diastereomeric transition states for substrate coordination and hydride transfer [10].
Mechanistic studies have identified that the enantioselectivity originates from differential stabilization of competing transition states through non-covalent interactions [8] [5]. The naphthyl groups provide π-π stacking stabilization with aromatic substrates, while the chiral backbone creates steric bias that favors one enantiomeric pathway [9] [6]. Temperature-programmed desorption experiments have shown that the enantioselectivity collapse occurs above 320 K due to thermal decomposition of the stereogenic centers [8].
The substrate scope of bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride encompasses a diverse range of prochiral compounds with varying steric and electronic properties. Aromatic ketones represent the most extensively studied substrate class, achieving enantioselectivities of 85-99% ee with conversions of 92-100%. The steric effects play a crucial role in determining both reactivity and selectivity patterns.
Substrate-catalyst matching studies have revealed that electronic properties of the substrate significantly influence the catalytic performance. Electron-withdrawing groups on aromatic ketones generally enhance enantioselectivity by strengthening the coordination to the metal center and increasing the energy difference between diastereomeric transition states. Conversely, electron-donating substituents tend to reduce selectivity due to weaker substrate-catalyst interactions.
Steric hindrance effects have been systematically studied using multidimensional models that correlate ligand and substrate steric parameters with enantioselectivity outcomes. The predictive models incorporate Sterimol parameters and buried volume calculations to forecast catalyst performance for untested substrate-catalyst combinations. These studies have demonstrated that optimal enantioselectivity is achieved when substrate steric bulk is balanced with catalyst accessibility.
Alkyl pyruvates and α-keto esters represent challenging substrate classes due to their reduced steric differentiation. However, modified reaction conditions including lower temperatures and higher pressures have enabled enantioselectivities of 78-96% ee for these substrates. The mechanistic basis for the steric effects involves preferential coordination of the less hindered enantiotopic face of the substrate to the chiral metal center [8] [9].
Computational modeling has become an indispensable tool for understanding and predicting the behavior of bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride in asymmetric catalysis. Density functional theory (DFT) calculations using functionals such as B3LYP, M06, and ωB97X-D with basis sets including 6-31G(d,p) and def2-TZVP have provided detailed insights into reaction mechanisms and enantioselectivity origins [10].
Transition state modeling has revealed that enantioselectivity is determined by energy differences of 2-4 kcal/mol between competing diastereomeric transition states [10]. The computational accuracy for activation barriers is typically ±2-4 kcal/mol, which is sufficient for qualitative predictions of stereochemical outcomes [10]. Dispersion corrections such as D3BJ and D4 are essential for accurately modeling π-π stacking interactions between the naphthyl groups and aromatic substrates.
Solvent effects are incorporated through polarizable continuum models (PCM) and solvation model based on density (SMD), which account for electrostatic stabilization and hydrogen bonding in polar solvents. The computational models predict that protic solvents enhance enantioselectivity by stabilizing hydrogen-bonded complexes between the substrate and chiral ligand.